molecular formula C21H26N2O4 B14484514 Ethyldesacetylcolchaminone CAS No. 63917-72-6

Ethyldesacetylcolchaminone

Cat. No.: B14484514
CAS No.: 63917-72-6
M. Wt: 370.4 g/mol
InChI Key: VYUFNWRNNZSPHQ-UHFFFAOYSA-N
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Description

Ethyldesacetylcolchaminone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is structurally related to colchicine, a well-known alkaloid, and exhibits interesting biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyldesacetylcolchaminone typically involves multiple steps, starting from colchicine or its derivatives. The process includes selective deacetylation and subsequent ethylation under controlled conditions. Common reagents used in these reactions include strong bases like sodium hydride (NaH) and ethylating agents such as ethyl iodide (C2H5I).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyldesacetylcolchaminone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyldesacetylcolchaminone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyldesacetylcolchaminone involves its interaction with specific molecular targets and pathways. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting microtubule polymerization. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate other signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Ethyldesacetylcolchaminone is structurally similar to other colchicine derivatives, such as:

    Colchicine: Known for its use in treating gout and familial Mediterranean fever.

    Desacetylcolchicine: A metabolite of colchicine with similar biological activities.

    Ethylcolchicine: Another ethylated derivative with potential therapeutic applications.

Compared to these compounds, this compound exhibits unique properties, such as enhanced stability and specific biological activities, making it a valuable compound for research and potential therapeutic use.

Properties

CAS No.

63917-72-6

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

7-amino-10-(ethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one

InChI

InChI=1S/C21H26N2O4/c1-5-23-16-9-7-13-14(11-17(16)24)15(22)8-6-12-10-18(25-2)20(26-3)21(27-4)19(12)13/h7,9-11,15H,5-6,8,22H2,1-4H3,(H,23,24)

InChI Key

VYUFNWRNNZSPHQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N

Origin of Product

United States

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